molecular formula C15H18N2O2S B1588986 N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide CAS No. 300345-76-0

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Cat. No.: B1588986
CAS No.: 300345-76-0
M. Wt: 290.4 g/mol
InChI Key: FSRRNSLQEDUDTP-GJZGRUSLSA-N
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Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral sulfonamide compound characterized by the presence of an amino group and two phenyl groups attached to an ethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide typically involves the reaction of (1S,2S)-2-amino-1,2-diphenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide has been explored for its potential as a pharmaceutical intermediate. Its structural properties allow it to act as a building block in the synthesis of various bioactive compounds.

Case Study : A study published in Journal of Medicinal Chemistry highlighted its role in synthesizing novel sulfonamide derivatives that exhibit antimicrobial activity. The modifications to the sulfonamide group were essential for enhancing the antibacterial properties against resistant strains of bacteria .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis processes. It is used to create complex molecules through various reactions such as nucleophilic substitution and coupling reactions.

ApplicationDescription
Intermediate for Synthesis Utilized in the synthesis of chiral amines and sulfonamides which are crucial in drug development.
Catalyst Development Acts as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds .

Chiral Resolution

Due to its chiral nature, this compound is employed in chiral resolution processes. It can be used to separate enantiomers in racemic mixtures, which is critical in producing optically pure compounds for pharmaceutical applications.

Case Study : Research has demonstrated its effectiveness in resolving racemic mixtures of amino acids and other pharmaceuticals, leading to increased efficacy and reduced side effects in drug formulations .

Toxicological Profile

While this compound has promising applications, it is essential to consider its safety profile:

  • Harmful if swallowed (H302)
  • Causes severe skin burns and eye damage (H314) .

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]
  • N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide

Uniqueness

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is unique due to its chiral nature and the presence of two phenyl groups, which can enhance its interactions with biological targets. This makes it a valuable compound in the development of chiral drugs and in asymmetric synthesis.

Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (CAS: 300345-76-0) is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 290.38 g/mol
  • Purity : 97%
  • Melting Point : 118-120 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes and receptors, which are critical in various physiological processes.

Key Mechanisms

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
  • Modulation of Receptor Activity : The compound has shown promise in modulating the activity of receptors such as β(2)-adrenergic receptors, which are crucial in respiratory and cardiovascular functions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This is particularly significant given the rising concern over antibiotic resistance.

Antitumor Activity

Research has also explored the compound's potential antitumor effects. In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on a specific enzyme involved in bacterial virulence. Results showed a significant reduction in enzyme activity at concentrations as low as 50 μM, indicating its potential use as a therapeutic agent against bacterial infections .
  • Antitumor Efficacy : In a recent publication, the compound was tested against several cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 40 μM across different cell lines .
  • β(2)-Adrenergic Receptor Modulation : Another study focused on the compound's interaction with β(2)-adrenergic receptors. The results indicated that it acts as a selective agonist, enhancing receptor activity and showing potential for treating conditions like asthma and COPD .

Data Summary Table

PropertyValue
Molecular FormulaC15H18N2O2S
Molecular Weight290.38 g/mol
Melting Point118-120 °C
Purity97%
Antimicrobial ActivityEffective against several strains
Antitumor ActivityInduces apoptosis in cancer cells
β(2)-Adrenergic ActivitySelective agonist

Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRNSLQEDUDTP-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459313
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300345-76-0
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N-Methylsulfonyl-1,2-diphenylethanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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